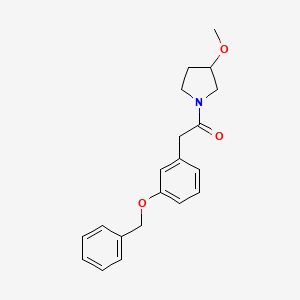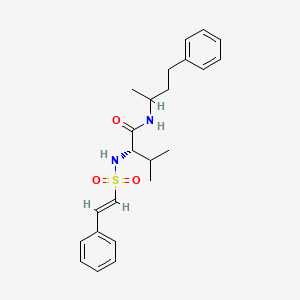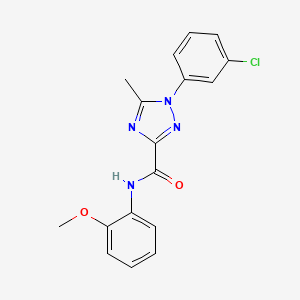
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with chlorophenyl and methoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the substituted phenyl groups allow the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but lacks the methyl group, which may affect its biological activity.
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-thiol:
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-amine: Contains an amine group instead of a carboxamide group, which may influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-19-16(21-22(11)13-7-5-6-12(18)10-13)17(23)20-14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,20,23) |
InChI 键 |
XSCZEUAJEPZZLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



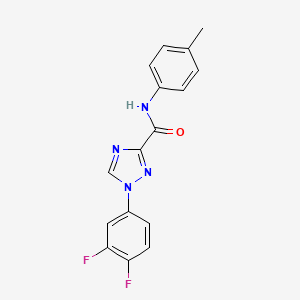
![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)
![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)

![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)
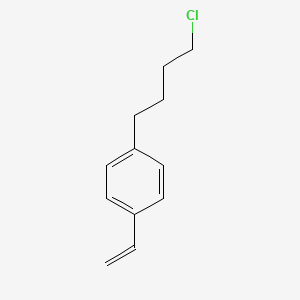
![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)
